REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].C([Li])CCC.C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.O>CCOCC.CCCCCC>[CH3:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[B:18]([OH:19])[OH:17]
|
Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° for 30min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added during 2 min
|
Duration
|
2 min
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with aqueous sodium hydroxide (0.5N; 33 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with ether (30 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred until the resulting gum
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |